Carbamato de tert-butilo (3-(trimetilsilil)prop-2-in-1-il)

Descripción general

Descripción

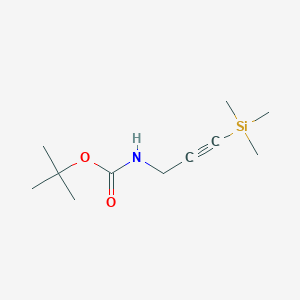

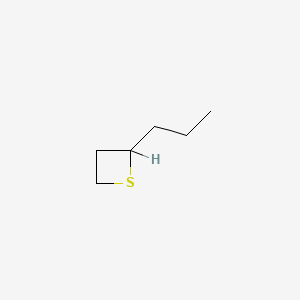

“tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate” is a chemical compound with the CAS Number: 71592-57-9 . It has a molecular weight of 227.38 . It is also known as "tert-butyl N- [3- (trimethylsilyl)prop-2-yn-1-yl]carbamate" . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-Butyl 4- [ ( E )-but-1-en-3-yn-1-yl]-3- { [ tert -butyl (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate” was achieved starting from commercially available 4-bromo-1 H -indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N -Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH 4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert -butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl (3- (trimethylsilyl)prop-2-yn-1-yl)carbamate” and its InChI Code is "1S/C11H21NO2Si/c1-11 (2,3)14-10 (13)12-8-7-9-15 (4,5)6/h8H2,1-6H3, (H,12,13)" .

Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate” are not available in the search results, compounds with similar structures have been used in the synthesis of biologically active natural products .

Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 61-62 degrees Celsius .

Mecanismo De Acción

Target of Action

Tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate, also known as tert-butyl N-(3-trimethylsilylprop-2-ynyl)carbamate, is a biochemical reagent It’s often used as a biological material or organic compound for life science related research .

Mode of Action

It’s known that carbamates, such as this compound, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of biologically active natural products . These compounds serve as significant scaffolds in the synthesis of these products, including those isolated from plants, bacteria, and fungi .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (22738) and melting point (61-62°C), may influence its bioavailability .

Result of Action

Compounds with similar structures have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Action Environment

The compound’s storage temperature (4°c) suggests that it may be sensitive to temperature changes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TBSC has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. TBSC is also a versatile reagent that can be used for the synthesis of various bioactive molecules. TBSC is also a protecting group that is stable under a wide range of conditions, and can be easily removed under mild conditions. However, TBSC has some limitations. It is a relatively expensive reagent, and may not be suitable for large-scale synthesis. TBSC is also sensitive to acidic conditions, and may decompose under certain conditions.

Direcciones Futuras

There are several future directions for the use of TBSC in scientific research. One area of research is the development of new methods for the synthesis of TBSC derivatives. Another area of research is the use of TBSC as a protecting group for new functional groups. TBSC can also be used as a reagent for the synthesis of new bioactive molecules. In addition, TBSC can be used as a tool for the study of enzyme mechanisms and protein-ligand interactions. Overall, TBSC is a versatile reagent that has many potential applications in scientific research.

Aplicaciones Científicas De Investigación

Síntesis de productos naturales biológicamente activos

Este compuesto se ha utilizado en la síntesis de productos naturales biológicamente activos como la Indiacen A y la Indiacen B . Estos productos naturales se han aislado de diversas plantas, bacterias y hongos, y han mostrado actividades biológicas significativas .

Precursor para derivados de indol

El compuesto sirve como precursor para la síntesis de derivados de indol . Se sabe que los derivados de indol poseen actividades anticancerígenas, antiinflamatorias, antinociceptivas, antipsicóticas, analgésicas, citotóxicas e inhibidoras de la 5-lipooxigenasa .

Síntesis de intermedio de Jaspine B

El compuesto es un intermedio en la síntesis del producto natural jaspine B . La jaspine B se ha aislado de diversas esponjas y ha mostrado actividad citotóxica contra varias líneas celulares de carcinoma humano .

Uso en la síntesis de grupos enino

El compuesto se ha utilizado en la síntesis de grupos enino . Los grupos enino son importantes como andamio en la síntesis de productos naturales biológicamente activos .

Uso en la Formilación de Vilsmeier

El compuesto se ha utilizado en la formilación de Vilsmeier . Este es un proceso de formilación que implica la conversión de un compuesto a su derivado formilo .

Uso en la Olefinación de Horner–Wadsworth–Emmons

El compuesto se ha utilizado en la olefinación de Horner–Wadsworth–Emmons . Este es un método que se utiliza para convertir aldehídos o cetonas a alquenos .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(3-trimethylsilylprop-2-ynyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2Si/c1-11(2,3)14-10(13)12-8-7-9-15(4,5)6/h8H2,1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZMLNAEPLSHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499997 | |

| Record name | tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71592-57-9 | |

| Record name | 1,1-Dimethylethyl N-[3-(trimethylsilyl)-2-propyn-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71592-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

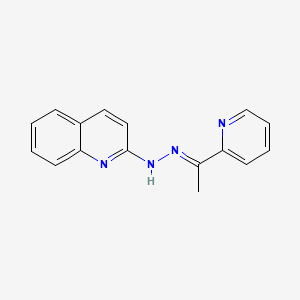

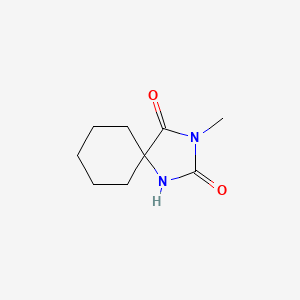

![6-Methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1660034.png)